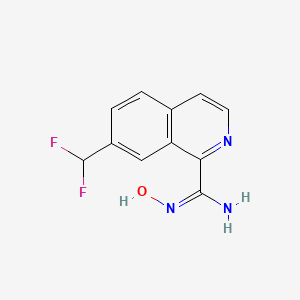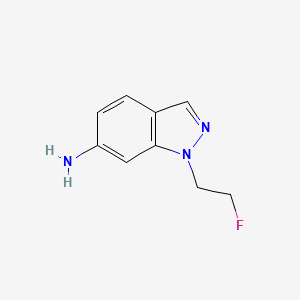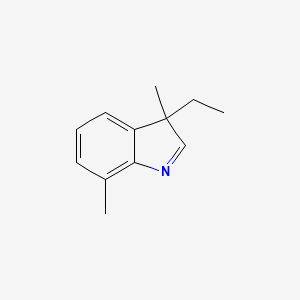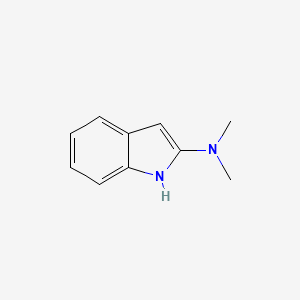![molecular formula C11H10BrNO2 B13190425 [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a bromophenyl group, a methyl group, and a hydroxymethyl group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-bromoaniline derivative and an α-haloketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic addition reaction using formaldehyde and a suitable base, such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The bromophenyl group can undergo reduction to a phenyl group using reducing agents such as Pd/C (Palladium on carbon) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or other oxidizing agents.
Reduction: Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and hydroxylated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, derivatives of this compound could potentially be explored for their pharmacological properties. The presence of the oxazole ring and the bromophenyl group suggests potential activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the hydroxymethyl group could form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenylmethanol: Lacks the oxazole ring, making it less versatile in terms of functionalization.
4-Methyl-1,3-oxazol-5-ylmethanol: Lacks the bromophenyl group, which may reduce its potential biological activity.
2-(2-Bromophenyl)-1,3-oxazole:
Uniqueness
The combination of the bromophenyl group, the oxazole ring, and the hydroxymethyl group in [2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a unique compound with diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H10BrNO2 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
[2-(2-bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10BrNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
InChI-Schlüssel |
RJOCRZUWVAQNQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)






